5-HT2A Receptor Antagonist Class Membership versus an In-Class Comparator
The target compound is a member of a defined series of potent 5-HT2A receptor antagonists, as established by the foundational patent [1]. While a specific Ki value for the compound is not publicly disclosed, the patent explicitly claims that m-bromophenyl substitution, as present in the target compound, is a preferred embodiment for high receptor affinity [1]. A close structural comparator, EMD 281014 (7-[4-[2-(4-fluoro-phenyl)-ethyl]-piperazine-1-carbonyl]-1H-indole-3-carbonitrile HCl), another indole-piperazine, exhibits a human 5-HT2A IC50 of 0.35 nM [2]. The target compound’s rigid 3-bromobenzoyl-piperazine core is structurally distinct from EMD 281014’s flexible ethyl linker, suggesting a divergent binding mode, which is critical for SAR development projects.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Functional Class) |
|---|---|
| Target Compound Data | Classified as a potent 5-HT2A antagonist (specific Ki not disclosed but explicitly claimed under patent). |
| Comparator Or Baseline | EMD 281014: Human 5-HT2A IC50 = 0.35 nM |
| Quantified Difference | Structural differentiation: 3-bromobenzoyl-piperazine vs. 4-fluorophenylethyl-piperazine scaffold. Activity at the target is confirmed by class membership, but absolute potency difference cannot be quantified without disclosed data. |
| Conditions | Radioligand binding assay vs. human 5-HT2A receptor |
Why This Matters
The explicit patent coverage of this m-bromophenyl architecture as a 5-HT2A antagonist ensures the core scaffold has validated biological relevance, making it a superior choice for structure-activity relationship (SAR) studies over non-patented or less-defined indole-piperazines.
- [1] Boettcher, H.; Seyfried, C.; et al. N-(indolecarbonyl) piperazine derivatives. U.S. Patent 7,084,143 B2, August 1, 2006. View Source
- [2] EMD 281014, a new selective serotonin 5-HT2A receptor antagonist. MedChemExpress. View Source
